

Quantifying Fatty Acid Metabolism with Adipic Acid-13C6: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Adipic acid-13C	
Cat. No.:	B12392195	Get Quote

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Introduction

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and signaling. Dysregulation of fatty acid oxidation pathways is implicated in a multitude of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Stable isotope tracers are powerful tools for elucidating the dynamics of metabolic pathways in vivo and in vitro. Adipic acid- 13 C₆ is a stable isotope-labeled C6 dicarboxylic acid that serves as a valuable tracer for investigating specific pathways of fatty acid metabolism, particularly ω -oxidation and subsequent peroxisomal β -oxidation.

Under conditions of high lipid load or impaired mitochondrial β -oxidation, the ω -oxidation pathway is upregulated, leading to the formation of dicarboxylic acids from monocarboxylic fatty acids.[1][2][3][4][5] These dicarboxylic acids, including adipic acid, are then chain-shortened in the peroxisomes. Therefore, tracing the metabolic fate of Adipic acid- $^{13}C_6$ provides a unique window into the activity of this alternative fatty acid oxidation pathway.

This document provides detailed application notes and protocols for the use of Adipic acid- $^{13}C_6$ in quantifying fatty acid metabolism, with a focus on its role as a tracer for ω -oxidation and peroxisomal β -oxidation.

Application Notes



Principle of the Assay

The core principle of this application is the introduction of Adipic acid- $^{13}C_6$ into a biological system (cell culture or animal model) and the subsequent measurement of its metabolic products using mass spectrometry. Adipic acid- $^{13}C_6$, once taken up by cells, will enter the peroxisomal β -oxidation pathway. Each round of β -oxidation will cleave a two-carbon acetyl-CoA unit from the dicarboxylic acid. By quantifying the rate of Adipic acid- $^{13}C_6$ disappearance and the appearance of its chain-shortened dicarboxylic acid metabolites, the flux through the peroxisomal β -oxidation pathway can be determined.

Key Applications

- Assessing ω-oxidation and Peroxisomal β-oxidation Flux: Directly measure the catabolic rate
 of a key dicarboxylic acid, providing insights into the activity of this alternative fatty acid
 oxidation pathway.
- Investigating Metabolic Bottlenecks: In models of metabolic disease (e.g., mitochondrial fatty acid oxidation disorders), Adipic acid- $^{13}C_6$ can be used to quantify the compensatory upregulation of the ω -oxidation pathway.
- Drug Discovery and Development: Evaluate the effect of therapeutic compounds on peroxisomal β-oxidation.
- Internal Standard for Quantitation: Adipic acid-¹³C₆ can be used as an internal standard for the accurate quantification of endogenous adipic acid and other dicarboxylic acids in biological samples by isotope dilution mass spectrometry.[6]

Experimental Considerations

- Choice of Model System: The protocol can be adapted for various model systems, including primary cell cultures (e.g., hepatocytes, adipocytes), immortalized cell lines, and in vivo studies in animal models.
- Tracer Concentration: The concentration of Adipic acid-13C6 should be optimized to be detectable without perturbing the endogenous metabolic pathways.



- Time Course: A time-course experiment is recommended to determine the linear range of tracer incorporation and metabolism.
- Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific detection of Adipic acid-¹³C₆ and its metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be used following derivatization.

Experimental Protocols

I. In Vitro Cell Culture Protocol for Measuring Peroxisomal β-oxidation

This protocol describes the use of Adipic acid- $^{13}C_6$ to measure the rate of peroxisomal β -oxidation in cultured cells.

Materials:

- Adipic acid-¹³C₆ (purity ≥98%)
- Cultured cells (e.g., hepatocytes, adipocytes)
- Cell culture medium appropriate for the cell type
- Fatty acid-free bovine serum albumin (BSA)
- Phosphate-buffered saline (PBS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Internal standards for LC-MS analysis (e.g., deuterated dicarboxylic acids)
- 6-well or 12-well cell culture plates
- LC-MS system

Procedure:



- Cell Seeding: Seed cells in 6-well or 12-well plates at a density that allows for logarithmic growth during the experiment. Culture cells until they reach the desired confluency (typically 70-80%).
- Preparation of Tracer-Containing Medium:
 - Prepare a stock solution of Adipic acid-13C6 in a suitable solvent (e.g., sterile water or ethanol).
 - Complex the Adipic acid-¹³C₆ with fatty acid-free BSA. A typical molar ratio is 2:1 (adipic acid:BSA).
 - Spike the cell culture medium with the Adipic acid-¹³C₆-BSA complex to a final concentration of 10-100 μM. The optimal concentration should be determined empirically.

· Labeling Experiment:

- Remove the existing culture medium from the cells and wash once with sterile PBS.
- Add the pre-warmed tracer-containing medium to the cells.
- Incubate the cells for a defined period (e.g., 0, 2, 4, 8, 12, 24 hours). A time-course experiment is crucial to determine the kinetics of tracer uptake and metabolism.

Metabolite Extraction:

- At each time point, place the culture plate on ice.
- Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (containing the extracted metabolites) to a new tube.



- Sample Preparation for LC-MS:
 - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried extract in a suitable volume (e.g., 100 μL) of the initial LC mobile phase.
 - Add an internal standard mix for quality control and quantification.
 - Centrifuge the reconstituted sample to remove any remaining particulate matter before transferring to an autosampler vial.
- LC-MS Analysis:
 - Analyze the samples using a high-resolution mass spectrometer coupled with a suitable liquid chromatography system.
 - Use a C18 reversed-phase column for the separation of dicarboxylic acids.
 - Monitor the mass-to-charge ratio (m/z) for Adipic acid-¹³C₆ and its expected unlabeled and
 ¹³C-labeled metabolites.

II. In Vivo Animal Protocol for Assessing Dicarboxylic Acid Metabolism

This protocol outlines a procedure for administering Adipic acid-¹³C₆ to a rodent model to trace its metabolism in vivo.

Materials:

- Adipic acid-¹³C₆
- Experimental animals (e.g., mice or rats)
- · Sterile saline solution
- Vehicle for administration (e.g., sterile saline, corn oil)



- Blood collection supplies (e.g., EDTA-coated tubes)
- Tissue collection and snap-freezing supplies (e.g., liquid nitrogen)
- Metabolite extraction reagents (as in the in vitro protocol)
- LC-MS system

Procedure:

- Animal Acclimation and Fasting: Acclimate animals to the experimental conditions. For studies on fatty acid oxidation, an overnight fast (12-16 hours) is typically employed to induce fatty acid utilization.
- Tracer Administration:
 - Prepare a sterile solution of Adipic acid-13C6 in the chosen vehicle.
 - Administer the tracer to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). The dose should be determined based on preliminary studies (e.g., 10-50 mg/kg body weight).
- Sample Collection:
 - Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120,
 240 minutes) into EDTA-coated tubes.
 - At the final time point, euthanize the animals according to approved protocols.
 - Rapidly collect tissues of interest (e.g., liver, kidney, heart, adipose tissue) and snapfreeze them in liquid nitrogen. Store samples at -80°C until analysis.
- Sample Processing:
 - Plasma: Separate plasma from whole blood by centrifugation. Precipitate proteins and extract metabolites using a cold organic solvent (e.g., 80% methanol).



- Tissues: Homogenize the frozen tissue in a cold solvent mixture (e.g., methanol:water) to extract metabolites.
- LC-MS Analysis: Prepare and analyze the plasma and tissue extracts as described in the in vitro protocol.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different experimental conditions.

Table 1: Hypothetical In Vitro Quantification of Adipic Acid-13C6 Metabolism in Hepatocytes

Time (hours)	Adipic Acid- ¹³ C ₆ (nmol/mg protein)	Succinic Acid- ¹³ C ₄ (nmol/mg protein)	Acetyl-CoA- ¹³ C ₂ (relative abundance)
0	5.2 ± 0.4	0.1 ± 0.02	0.01 ± 0.005
2	4.1 ± 0.3	0.8 ± 0.1	0.5 ± 0.08
4	3.2 ± 0.2	1.5 ± 0.2	1.2 ± 0.15
8	1.8 ± 0.2	2.6 ± 0.3	2.1 ± 0.2
12	0.9 ± 0.1	3.1 ± 0.4	2.5 ± 0.3
24	0.3 ± 0.05	3.5 ± 0.4	2.6 ± 0.3

Table 2: Hypothetical In Vivo Distribution of Adipic Acid-¹³C₆ and its Metabolites in Mice (2 hours post-administration)



Tissue	Adipic Acid-¹³C6 (nmol/g tissue)	Succinic Acid- ¹³ C ₄ (nmol/g tissue)
Liver	15.6 ± 2.1	8.2 ± 1.1
Kidney	25.3 ± 3.5	12.5 ± 1.8
Heart	5.1 ± 0.7	2.3 ± 0.4
Plasma	8.9 ± 1.2 (nmol/mL)	4.1 ± 0.6 (nmol/mL)

Visualization of Pathways and Workflows

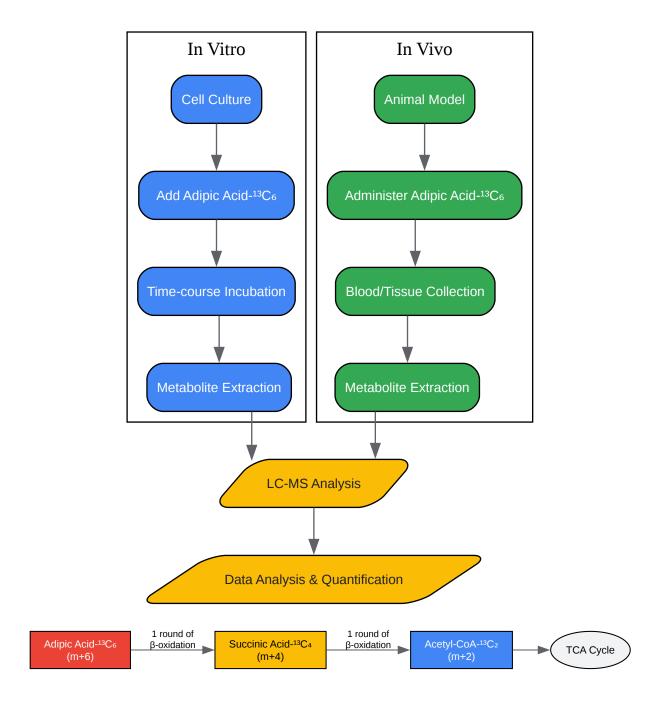
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key pathways and experimental workflows.



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Caption: Fatty Acid ω -Oxidation and Peroxisomal β -Oxidation Pathway.





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